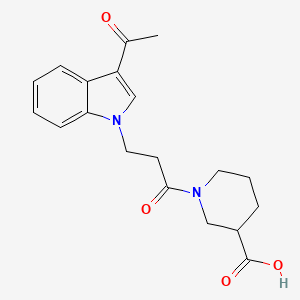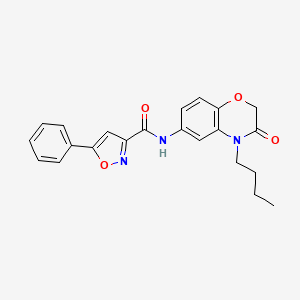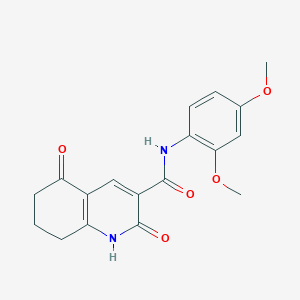![molecular formula C15H17N5O2S B4502259 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B4502259.png)
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
Overview
Description
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridazine ring fused with a thiomorpholine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide typically involves multiple steps. One common method includes the coupling of a pyridazine ester with hydrazine hydrate to form a pyridazine-acetohydrazide intermediate. This intermediate is then reacted with a substituted aldehyde in ethanol to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized under specific conditions.
Reduction: The pyridazine ring can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide has been studied for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 inhibitors are used in the treatment of type-2 diabetes as they help regulate blood glucose levels. This compound has shown promising results in both in vitro and in vivo studies, demonstrating good bioavailability and low toxicity .
Mechanism of Action
The compound exerts its effects by inhibiting the DPP-4 enzyme, which is involved in the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, leading to improved insulin secretion and reduced glucagon release. This helps in maintaining blood glucose levels within the normal range .
Comparison with Similar Compounds
Similar compounds include other DPP-4 inhibitors such as sitagliptin and vildagliptin. Compared to these, 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide has shown higher binding affinity and better bioavailability in some studies . This makes it a potentially more effective option for the treatment of type-2 diabetes.
Properties
IUPAC Name |
2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c21-14(17-12-3-5-16-6-4-12)11-20-15(22)2-1-13(18-20)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMRTFBGZHYBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxypropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4502178.png)
![4-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}morpholine](/img/structure/B4502186.png)


![N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4502212.png)
![4-chloro-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B4502218.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502242.png)


![1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4502263.png)

![N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502281.png)
![3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B4502287.png)
![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4502294.png)
